Npc-567

Description

bradykinin receptor antagonist

Properties

IUPAC Name |

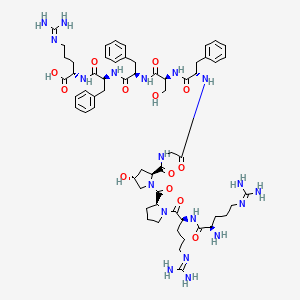

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H87N19O13/c61-39(20-10-24-68-58(62)63)49(83)73-40(21-11-25-69-59(64)65)55(89)78-27-13-23-46(78)56(90)79-33-38(81)31-47(79)54(88)71-32-48(82)72-42(28-35-14-4-1-5-15-35)50(84)77-45(34-80)53(87)76-44(30-37-18-8-3-9-19-37)52(86)75-43(29-36-16-6-2-7-17-36)51(85)74-41(57(91)92)22-12-26-70-60(66)67/h1-9,14-19,38-47,80-81H,10-13,20-34,61H2,(H,71,88)(H,72,82)(H,73,83)(H,74,85)(H,75,86)(H,76,87)(H,77,84)(H,91,92)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXVHPHNGXTCI-QJTYZATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H87N19O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109333-26-8 | |

| Record name | Npc 567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NPC-567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV64B0PLEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NPC-567

Audience: Researchers, scientists, and drug development professionals.

Introduction

NPC-567 is a selective antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a physiologically active peptide, exerts its effects through the activation of two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is involved in mediating the inflammatory response, pain, and vasodilation. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound modulates these physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its functional consequences.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the bradykinin B2 receptor.[1][3] In various experimental models, this compound has been shown to effectively block the physiological effects induced by bradykinin or allergen challenge, which leads to the release of endogenous bradykinin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound in a Porcine Model of Allergic Airway Response [1]

| Parameter | Control Group (Allergen Challenge) | This compound Treated Group (Allergen Challenge) | p-value |

| Airways Resistance (cm H₂O/l/s) | |||

| Baseline | 4.1 ± 0.5 | 2.9 ± 0.3 | - |

| Maximum Post-Challenge | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 |

| Urinary Histamine Concentration | Markedly elevated post-challenge | Release inhibited | - |

Table 2: In Vitro and In Vivo Activity of this compound [3]

| Assay | Model | Finding |

| Receptor Binding | Guinea pig ileum and neuroblastoma cell line (NlE-115) membranes | This compound competes potently for [³H]BK binding. |

| Analgesic Activity | Rat model of urate-induced hyperalgesia | This compound antagonized the hyperalgesic effect of bradykinin. |

| Acute Vascular Pain | Rat model | This compound blocks bradykinin-induced acute vascular pain. |

Table 3: Clinical Trial of this compound in Experimental Rhinovirus Colds [4]

| Study Design | Intervention | Outcome |

| Double-blind, placebo-controlled | Intranasal this compound | Failed to alleviate symptoms; evidence of symptom enhancement. |

Experimental Protocols

1. Allergen-Induced Airway Responses in a Porcine Model [1]

-

Animal Model: Fourteen specific pathogen-free pigs sensitized to Ascaris suum.

-

Sensitization: Pigs were sensitized to Ascaris suum antigen.

-

Treatment Protocol:

-

Six pigs received this compound (2.5 mg in 1 ml saline) as an aerosol at t = -30 minutes and mixed with the antigen at t = 0.

-

The control group received a placebo.

-

-

Allergen Challenge: Ascaris antigen (in 2 ml saline) was administered as an aerosol to all pigs.

-

Measurements:

-

Airway mechanics (including airways resistance and dynamic lung compliance) were monitored for 8 hours post-challenge.

-

Urine was collected and analyzed for histamine concentration.

-

-

Statistical Analysis: Comparison of the changes in airway mechanics and histamine levels between the this compound treated group and the control group.

2. Assessment of Analgesic Activity in a Rat Model [3]

-

Animal Model: Rats.

-

Induction of Hyperalgesia: Urate crystals were injected into the hind paw to induce hyperalgesia.

-

Drug Administration: this compound was administered to evaluate its effect on the bradykinin-induced hyperalgesic response.

-

Measurement: Paw-withdrawal threshold was measured to assess the level of hyperalgesia. A higher threshold indicates an analgesic effect.

-

Acute Vascular Pain Model:

-

Bradykinin was administered to induce an acute pain response.

-

This compound was co-administered to assess its ability to block this response.

-

Pain response was quantified based on behavioral observations.

-

3. Clinical Trial in Human Volunteers with Rhinovirus Infection [4]

-

Study Population: Adult human volunteers.

-

Study Design: Double-blind, placebo-controlled trial.

-

Infection Model: Experimental rhinovirus infection.

-

Intervention: Intranasal administration of this compound.

-

Primary Endpoint: Alleviation of symptoms associated with the common cold.

-

Safety Assessment: Evaluation of any irritant effects of the drug on the uninfected nasal mucosa.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the porcine allergy model.

Caption: Mechanism of this compound as a Bradykinin B2 Receptor Antagonist.

Caption: Experimental Workflow for the Porcine Model of Allergic Airway Response.

References

- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pnas.org [pnas.org]

- 4. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

NPC-567: A Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-567, chemically identified as D-Arg-[Hyp³,D-Phe⁷]-bradykinin, is a potent and selective peptide-based antagonist of the bradykinin B2 receptor. Developed by Scios and later investigated by GlaxoSmithKline, this compound emerged from structure-activity relationship studies aimed at modifying the native bradykinin peptide to block its pro-inflammatory and vasodilatory effects. This document provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of its signaling pathway and experimental workflows. While preclinical studies demonstrated its efficacy in models of inflammation and endotoxic shock, its clinical development was not pursued extensively, with one notable study in rhinovirus-induced colds showing a lack of efficacy.

Discovery and Development History

The development of this compound is rooted in the broader effort to understand and modulate the physiological and pathological roles of the kallikrein-kinin system. Bradykinin, a nonapeptide, is a potent mediator of inflammation, pain, and vasodilation through its interaction with the B2 receptor. The therapeutic potential of antagonizing this receptor spurred research into bradykinin analogs.

The key breakthrough in developing bradykinin antagonists was the discovery that replacing the proline at position 7 with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), could convert the agonist peptide into an antagonist. Subsequent modifications, including the substitution of proline at position 3 with hydroxyproline (Hyp) and the addition of a D-Arginine (D-Arg) at the N-terminus, led to the development of more potent and stable antagonists.

This compound, with the sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg, incorporates these key modifications. It was developed by Scios Inc., a biopharmaceutical company that was active in the field of cardiovascular and inflammatory diseases. The development was later associated with GlaxoSmithKline. Preclinical studies in the late 1980s and early 1990s demonstrated the potential of this compound in various inflammatory models.[1] However, a clinical trial investigating the efficacy of intranasal this compound in preventing the symptoms of experimental rhinovirus colds did not show a benefit and, in fact, suggested a potential for symptom enhancement.[2]

Mechanism of Action

This compound functions as a competitive antagonist of the bradykinin B2 receptor. The B2 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its natural ligand bradykinin, activates downstream signaling cascades leading to various physiological effects.

Bradykinin B2 Receptor Signaling Pathway

Activation of the B2 receptor by bradykinin primarily couples to Gαq and Gαi proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade contributes to vasodilation, increased vascular permeability, and smooth muscle contraction.

-

Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

By competitively binding to the B2 receptor, this compound prevents bradykinin from initiating these signaling events, thereby blocking its pro-inflammatory and physiological effects.

Quantitative Data

The following tables summarize the quantitative data from key preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Endotoxic Shock

| Parameter | Control (LPS only) | This compound (8 nmol/kg/min) + LPS | p-value | Reference |

| Mortality at 24 hr | 100% | 50% | < 0.01 | [1] |

| Mean Arterial Pressure Drop at 1 hr | 38% | Partially reversed | - | [1] |

| Circulating Bradykinin at 1 hr | 144 ± 18 pg/ml | - | - | [1] |

| Blood Thromboxane B2 (TXB2) Rise | to 2,298 ± 64 pg/ml | No significant effect | - | [1] |

| 6-keto-Prostaglandin-F1α (6kPGF1α) Rise | to 7,927 ± 822 pg/ml | Reduced by 42% | < 0.05 | [1] |

Table 2: In Vivo Efficacy of this compound in a Porcine Model of Allergen-Induced Airway Responses

| Parameter | Control (Allergen only) | This compound (2.5 mg aerosolized) + Allergen | p-value | Reference |

| Airways Resistance (cm H₂O/l/s) | 4.1 ± 0.5 to 16.2 ± 3.0 | 2.9 ± 0.3 to 6.5 ± 0.9 | < 0.005 | [3] |

| Urinary Histamine Concentration | Markedly elevated | Inhibited | - | [3] |

Table 3: Clinical Trial of Intranasal this compound in Experimental Rhinovirus Infection

| Outcome | Placebo | This compound (500 µg) | Result | Reference |

| Alleviation of Cold Symptoms | - | - | No significant difference | [2] |

| Symptom Enhancement | - | - | Evidence of enhancement | [2] |

Experimental Protocols

Synthesis of this compound (General Methodology)

While a specific, detailed synthesis protocol for this compound is not publicly available, it would have been synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for the synthesis of a peptide like this compound (D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg) is as follows:

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Phe, D-Phe, Ser(tBu), Gly, Hyp(tBu), Pro, Arg(Pbf), D-Arg(Pbf)).

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Bradykinin B2 Receptor Binding Assay (Competition Assay)

This protocol is adapted from studies that have used this compound as a reference compound in competitive binding assays.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO cells).

-

[³H]-Bradykinin (radioligand).

-

This compound (or other test compounds).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a microtiter plate, combine cell membranes, [³H]-bradykinin (at a concentration near its Kd), and varying concentrations of this compound (or the test compound).

-

Total and Non-specific Binding:

-

For total binding, omit any unlabeled ligand.

-

For non-specific binding, include a high concentration of unlabeled bradykinin (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicological data for this compound are not extensively published. However, as a peptide-based therapeutic, its properties can be inferred to be similar to other peptide drugs.

-

Pharmacokinetics: Peptide drugs like this compound generally exhibit short plasma half-lives due to rapid degradation by proteases and renal clearance. Their oral bioavailability is typically very low due to enzymatic degradation in the gastrointestinal tract and poor absorption. This necessitates administration via injection or, as attempted in the rhinovirus study, topical (intranasal) application.

-

Toxicology: The primary toxicological concerns for peptide drugs are typically related to immunogenicity (the potential to elicit an immune response) and on-target side effects due to exaggerated pharmacology. Off-target toxicity is generally less of a concern compared to small molecules. No significant adverse events were reported in the human rhinovirus study, although the drug was not found to be effective.

Conclusion

This compound represents an important step in the development of bradykinin B2 receptor antagonists. Its discovery, based on rational peptide design, provided a valuable pharmacological tool for investigating the roles of the kallikrein-kinin system. Preclinical studies demonstrated its potential in inflammatory conditions. However, the lack of efficacy in a human clinical trial for the common cold, coupled with the general challenges of peptide drug development (e.g., poor oral bioavailability and short half-life), likely contributed to the cessation of its clinical development. Despite this, the story of this compound provides valuable insights for researchers in the field of peptide-based drug discovery and the development of antagonists for G-protein coupled receptors.

References

- 1. Synthesis and characterization of bradykinin B(2) receptor agonists containing constrained dipeptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Findings on Npc-567: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Npc-567 is a potent and selective bradykinin B2 receptor antagonist that has been evaluated in several preclinical models of inflammation and shock. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vivo efficacy in models of allergen-induced airway obstruction and endotoxic shock, and its effects on key biomarkers. Due to the limited publicly available data on this compound, this guide also incorporates representative preclinical data from other well-characterized bradykinin B2 receptor antagonists, such as icatibant, to provide a broader context for the drug class. Detailed experimental protocols for the key in vivo and in vitro assays are also provided to facilitate further research and development.

Introduction

Bradykinin is a pro-inflammatory peptide that mediates its effects through two G protein-coupled receptors, the B1 and B2 receptors. The bradykinin B2 receptor is constitutively expressed in a variety of tissues and is involved in the acute inflammatory response, vasodilation, and pain.[1] this compound is a competitive antagonist of the bradykinin B2 receptor.[2] By blocking the binding of bradykinin to its B2 receptor, this compound has the potential to mitigate the pathological effects of excessive bradykinin production in various disease states. This guide summarizes the key preclinical findings for this compound and provides detailed methodologies for the experiments cited.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to the bradykinin B2 receptor, thereby preventing the downstream signaling cascade initiated by bradykinin. The B2 receptor is coupled to Gq and Gi proteins. Activation of Gq stimulates phospholipase C, leading to an increase in intracellular calcium, while Gi activation inhibits adenylyl cyclase.[1][3] The receptor also stimulates the mitogen-activated protein kinase (MAPK) pathways.[1][3] By blocking these pathways, this compound can effectively inhibit the physiological responses to bradykinin, such as inflammation, vasodilation, and pain.

Signaling Pathway of Bradykinin B2 Receptor and Site of Action of this compound

Caption: this compound blocks bradykinin-induced signaling.

In Vitro Pharmacology

While specific in vitro data for this compound is limited in the public domain, the activity of bradykinin B2 receptor antagonists is typically characterized through a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Potency of Bradykinin B2 Receptor Antagonists

| Compound | Assay Type | Species | Potency (Kb / pA2) | Reference |

| Compound 3 (representative) | Calcium Mobilization | Human | 0.24 nM (Kb) | [4][5] |

| Icatibant | Calcium Mobilization | Human | 2.81 nM (Kb) | [4][5] |

| Compound 3 (representative) | Umbilical Vein Contraction | Human | 9.67 (pA2) | [4][5] |

| Icatibant | Umbilical Vein Contraction | Human | 8.06 (pA2) | [4][5] |

Experimental Protocols: Key In Vitro Assays

1. Calcium Mobilization Assay

-

Objective: To determine the potency of a B2 receptor antagonist in inhibiting bradykinin-induced intracellular calcium mobilization.

-

Cell Line: CHO cells stably expressing the recombinant human bradykinin B2 receptor.[4]

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The antagonist (this compound or other) is added at various concentrations and incubated.

-

Bradykinin is added to stimulate the B2 receptor.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

The IC50 value for the antagonist is calculated from the concentration-response curve.

-

2. Isolated Human Umbilical Vein Contraction Assay

-

Objective: To assess the antagonist's ability to inhibit bradykinin-induced smooth muscle contraction in a native human tissue.

-

Tissue: Rings of human umbilical vein.

-

Methodology:

-

Segments of the umbilical vein are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

The tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to bradykinin are generated.

-

The tissues are then incubated with the antagonist (this compound or other) for a set period.

-

A second concentration-response curve to bradykinin is then performed in the presence of the antagonist.

-

The antagonist's potency is determined by the degree of rightward shift of the bradykinin concentration-response curve and is expressed as a pA2 value.[6]

-

Experimental Workflow: In Vitro Antagonist Characterization

Caption: Workflow for in vitro characterization of this compound.

In Vivo Pharmacology

This compound has demonstrated efficacy in preclinical models of allergen-induced airway responses and endotoxic shock.

Allergen-Induced Airway Responses in a Porcine Model

In a study using pigs sensitized to Ascaris suum, this compound was effective in inhibiting the acute response to allergen challenge.

Data Presentation: Effect of this compound on Airway Resistance and Histamine Release

| Parameter | Control Group (Allergen Only) | This compound Treated Group | p-value |

| Airway Resistance (cm H₂O/l/s) | |||

| Baseline | 4.1 ± 0.5 | 2.9 ± 0.3 | - |

| Maximum Post-Allergen | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 |

| Urinary Histamine | Markedly elevated post-allergen | Release was inhibited | - |

Experimental Protocol: Allergen-Induced Airway Response in Pigs

-

Objective: To evaluate the effect of this compound on allergen-induced bronchoconstriction and mediator release.

-

Animal Model: Pigs sensitized to Ascaris suum allergen.

-

Methodology:

-

Fourteen specific pathogen-free pigs sensitized to Ascaris suum were used.

-

Treatment Group (n=6): this compound (2.5 mg in 1 ml saline) was administered as an aerosol 30 minutes before allergen challenge and also mixed with the allergen.

-

Control Group (n=8): Received saline vehicle.

-

Allergen Challenge: Ascaris antigen (in 2 ml saline) was delivered as an aerosol to all pigs.

-

Monitoring: Airway mechanics (airway resistance and dynamic lung compliance) were monitored for 8 hours.

-

Biomarker Analysis: Urine was collected and analyzed for histamine concentration.

-

Endotoxic Shock in a Rat Model

This compound was shown to reduce mortality and partially reverse the hypotensive effects in a rat model of lipopolysaccharide (LPS)-induced endotoxic shock.

Data Presentation: Effect of this compound in LPS-Induced Endotoxic Shock in Rats

| Parameter | LPS Control Group | This compound Treated Group | p-value |

| Mortality at 24 hr | 100% | 50% | <0.01 |

| Mean Arterial Pressure | 38% drop at 1 hr | Partially reversed | - |

| Circulating Bradykinin | Increased to 144 ± 18 pg/ml at 1 hr | - | - |

| Blood 6-keto-PGF1α | Rose to 7,927 ± 822 pg/ml | Rise reduced by 42% | <0.05 |

| Blood Thromboxane B2 | Rose to 2,298 ± 64 pg/ml | No significant effect | - |

Experimental Protocol: LPS-Induced Endotoxic Shock in Rats

-

Objective: To assess the therapeutic potential of this compound in a model of septic shock.

-

Animal Model: Conscious, chronically catheterized rats.

-

Methodology:

-

Endotoxic shock was induced by intravenous administration of LPS at a dose of 20 mg/kg.[7]

-

Treatment Group: this compound was infused intravenously at a rate of 8 nmol/kg/min.

-

Control Group: Received vehicle infusion.

-

Monitoring: Mean arterial pressure and heart rate were continuously monitored.

-

Biomarker Analysis: Blood samples were collected to measure circulating levels of bradykinin, thromboxane B2, and 6-keto-prostaglandin-F1α.

-

Endpoint: Survival was monitored for 24 hours.

-

Pharmacokinetics and Toxicology (Representative Data)

Data Presentation: Representative Pharmacokinetic and Toxicology Profile of Icatibant

| Parameter | Finding | Species |

| Pharmacokinetics | ||

| Bioavailability (subcutaneous) | ~97% | Human |

| Time to Max. Concentration (Tmax) | ~30 minutes | Human |

| Volume of Distribution | 20-25 L | Human |

| Metabolism | Extensively metabolized by proteolytic enzymes | Human |

| Toxicology | ||

| Repeat-Dose Toxicity | Atrophy of thymus and hypertrophy of adrenal glands at high doses | Rat, Dog |

| Renal Toxicity | Not observed in the majority of studies | - |

| Reproductive Toxicity | Effects on reproductive tissues at high doses, which were reversible. | Rat, Dog |

Data for icatibant is sourced from its Australian Public Assessment Report and Summary of Product Characteristics.[3][8]

Conclusion

The available preclinical data for this compound demonstrate its potential as a therapeutic agent for conditions mediated by excessive bradykinin B2 receptor activation. Its efficacy in well-established animal models of airway inflammation and endotoxic shock highlights its anti-inflammatory properties. While a complete preclinical profile for this compound is not publicly available, the information presented in this guide, supplemented with representative data from the drug class, provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of bradykinin B2 receptor antagonists. The detailed experimental protocols offer a starting point for further investigation and characterization of this and similar compounds.

References

- 1. Safety Profile - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]

- 2. tga.gov.au [tga.gov.au]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4.6. Lipopolysaccharide-Induced Endotoxic Shock Rat Model [bio-protocol.org]

- 8. tga.gov.au [tga.gov.au]

Npc-567: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Npc-567 is a first-generation synthetic peptide antagonist of the bradykinin B2 receptor. As a competitive inhibitor, it blocks the binding of bradykinin, a potent vasodilator and mediator of inflammation and pain. While instrumental in early research into the role of the kinin-kallikrein system in various physiological and pathological processes, the therapeutic development of this compound was hindered by its pharmacokinetic limitations, primarily its metabolic instability and short duration of action in vivo. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, metabolic fate, and the experimental approaches used to characterize it.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid metabolism, which significantly limits its systemic exposure and duration of effect. Due to its early discontinuation in the drug development pipeline, detailed quantitative pharmacokinetic data in humans is scarce in publicly available literature. The following sections describe the qualitative aspects of its absorption, distribution, metabolism, and excretion based on preclinical studies and the known properties of similar peptide-based drugs.

Data Presentation: Pharmacokinetic Parameters (Qualitative Summary)

| Parameter | Description |

| Absorption | As a peptide, oral bioavailability is expected to be very low due to enzymatic degradation in the gastrointestinal tract. Administration in preclinical studies was typically via intravenous or parenteral routes. |

| Distribution | The volume of distribution has not been quantitatively reported. As a peptide, it is likely confined primarily to the extracellular fluid. |

| Metabolism | This compound is subject to rapid enzymatic degradation in plasma and tissues. The primary metabolic pathway involves cleavage by peptidases, notably Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase N (CPN). A key metabolic event is the removal of the C-terminal arginine, leading to the formation of a des-Arg9 metabolite. This metabolite can exhibit activity at the bradykinin B1 receptor, thus reducing the selectivity of this compound. |

| Excretion | The precise routes and rates of excretion have not been fully characterized. It is presumed that the peptide fragments resulting from metabolism are cleared by the kidneys. |

| Half-life | The in-vivo half-life of this compound is known to be short, a direct consequence of its rapid metabolism. This necessitated frequent administration in experimental models to maintain effective concentrations. |

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats, Rabbits)

-

Objective: To determine the plasma concentration-time profile, half-life, and clearance of this compound following intravenous administration.

-

Methodology:

-

Fasted animals are administered a single intravenous bolus dose of this compound.

-

Serial blood samples are collected at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) via a cannulated artery or vein.

-

Plasma is separated by centrifugation.

-

This compound concentrations in plasma samples are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

2. In Vitro Metabolic Stability Assay

-

Objective: To assess the susceptibility of this compound to degradation by plasma and liver enzymes.

-

Methodology:

-

This compound is incubated with fresh plasma or liver microsomes (containing metabolic enzymes) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile).

-

The remaining concentration of intact this compound is measured by LC-MS/MS.

-

The rate of degradation and the metabolic half-life are calculated.

-

Pharmacodynamics

This compound exerts its pharmacological effects by competitively antagonizing the bradykinin B2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade leading to various physiological responses, including vasodilation, increased vascular permeability, and pain.

Mechanism of Action

By binding to the B2 receptor, this compound prevents the conformational changes necessary for receptor activation by bradykinin. This blockade inhibits the subsequent activation of G proteins (primarily Gq/11) and the downstream signaling pathways.

Signaling Pathway

The binding of bradykinin to the B2 receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory and vasodilatory effects of bradykinin. This compound competitively inhibits this entire process at its origin.

Caption: Bradykinin B2 receptor signaling and inhibition by this compound.

Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

-

Methodology:

-

Cell membranes expressing the B2 receptor are incubated with a radiolabeled bradykinin analog (e.g., [3H]-bradykinin).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and used to calculate the Ki.

-

2. In Vitro Functional Assay (e.g., Calcium Mobilization)

-

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.

-

Methodology:

-

Cells expressing the B2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound.

-

Bradykinin is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

-

The ability of this compound to inhibit the bradykinin-induced calcium signal is quantified to determine its potency (IC50).

-

Experimental Workflow Visualization

Caption: Workflow for pharmacokinetic and pharmacodynamic characterization.

Conclusion

This compound was a pioneering molecule in the study of bradykinin B2 receptor antagonism. Its primary utility has been as a research tool to elucidate the roles of the kinin-kallikrein system. However, its significant pharmacokinetic limitations, particularly its rapid metabolism by peptidases, rendered it unsuitable for clinical development. The insights gained from the study of this compound and its congeners directly led to the development of second and third-generation bradykinin B2 receptor antagonists with improved stability, selectivity, and duration of action, some of which have found clinical applications. This technical guide summarizes the foundational knowledge of this compound's properties, highlighting the critical interplay between pharmacokinetic stability and pharmacodynamic efficacy in drug design.

In Vitro Characterization of Npc-567: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Npc-567 is a potent and selective antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, pain, and cardiovascular regulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the bradykinin B2 receptor across different species and experimental systems.

Table 1: Radioligand Binding Affinity of this compound for the Bradykinin B2 Receptor

| Species | Preparation | Radioligand | Parameter | Value | Reference |

| Human | Recombinant B2 Receptor in CHO cells | [3H]bradykinin | pIC50 | 7.85 | [1] |

| Human | Recombinant B2 Receptor in CHO cells | [3H]bradykinin | IC50 | 14 nM | [1] |

| Human | Recombinant B2 Receptor | [3H]bradykinin | pIC50 | 8.0 | [1] |

| Human | Recombinant B2 Receptor | [3H]bradykinin | IC50 | 10 nM | [1] |

| Human | Recombinant B2 Receptor | [3H]bradykinin | pIC50 | 8.15 | [1] |

| Human | Recombinant B2 Receptor | [3H]bradykinin | IC50 | 7 nM | [1] |

| Human | Recombinant B2 Receptor | [3H]bradykinin | pIC50 | 6.9 | [1] |

| Human | Recombinant B2 Receptor | [3H]bradykinin | Ki | 7.2 nM | [2] |

| Rat | Recombinant B2 Receptor | [3H]bradykinin | pKi | 6.91 | [3] |

| Mouse | B2 Receptor | [3H]bradykinin | pIC50 | 8.7 | [1] |

Table 2: Functional Antagonist Potency of this compound

| Species | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Human | Functional Assay | Umbilical Vein | pA2 | 5.2 | [1] |

| Human | Functional Assay | Umbilical Vein | pKB | 5.60 | [3] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes the methodology to determine the binding affinity of this compound for the bradykinin B2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the bradykinin B2 receptor (e.g., recombinant human B2 receptor in CHO cells).[2]

-

[3H]bradykinin (Radioligand).

-

This compound (Test compound).

-

Unlabeled bradykinin (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.2 g/L 1-10-phenanthroline, and 0.1% BSA.[2]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice cold).[4]

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membrane homogenates with a fixed concentration of [3H]bradykinin (e.g., 0.3 nM).[2]

-

Add varying concentrations of this compound to the incubation mixture.

-

For determining non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM).[2]

-

Incubate the mixture for 60 minutes at 22°C.[2]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the bradykinin B2 receptor (e.g., CHO-K1 cells, C9 liver cells).[2][5]

-

Bradykinin (Agonist).

-

This compound (Test compound).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., HBSS).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes).[2]

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of bradykinin (e.g., EC80 concentration) into the wells.

-

Immediately record the change in fluorescence intensity over time.

-

The inhibition of the bradykinin-induced calcium signal by this compound is used to determine its IC50 value.

Visualizations

Signaling Pathway

Caption: Bradykinin B2 receptor signaling pathway leading to intracellular calcium release.

Experimental Workflows

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the calcium mobilization assay.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NPC-567: A Technical Guide to its Selectivity for Bradykinin B2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of NPC-567 for bradykinin receptors, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound is a well-established pharmacological tool, and understanding its receptor interaction profile is crucial for its application in preclinical research.

Executive Summary

Data Presentation: Quantitative Analysis of this compound Affinity

The binding affinity of this compound for the human bradykinin B2 receptor has been determined through radioligand binding assays. The equilibrium inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) |

| This compound | Bradykinin B2 | Human | Radioligand Binding | Ki | 7.2[3] |

Table 1: Binding Affinity of this compound for the Human Bradykinin B2 Receptor.[3]

Experimental Protocols

The determination of a compound's selectivity and affinity for a receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to the characterization of a bradykinin receptor antagonist like this compound.

Radioligand Binding Assay for B2 Receptor Affinity

This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

Materials:

-

Cell membranes prepared from cells recombinantly expressing the human bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Bradykinin, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the receptor. Bradykinin B2 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.

Objective: To assess the functional antagonism of this compound at the bradykinin B2 receptor.

Materials:

-

Intact cells expressing the bradykinin B2 receptor.

-

Bradykinin (agonist).

-

This compound (antagonist).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for approximately 1 hour at 37°C.

-

Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of this compound for a predetermined time.

-

Agonist Stimulation: Place the plate in a FLIPR instrument and add a fixed concentration of bradykinin to all wells simultaneously.

-

Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration of this compound that produces a 50% inhibition of the bradykinin-induced calcium response (IC50).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the bradykinin B1 and B2 receptors.

Caption: Bradykinin B1 Receptor Signaling Pathway.

Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the workflow for determining the antagonist affinity of a compound using a radioligand binding assay.

Caption: Experimental workflow for determining antagonist affinity.

Conclusion

This compound is a valuable research tool characterized by its high affinity and selectivity for the bradykinin B2 receptor. The quantitative data and experimental protocols provided in this guide offer a solid foundation for its use in studies investigating the role of the B2 receptor in various physiological and pathological processes. While a precise B1 receptor affinity value for this compound remains to be published, its established use as a selective B2 antagonist underscores its utility in dissecting the distinct roles of the two bradykinin receptor subtypes.

References

- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

NPC-567: A Bradykinin B2 Receptor Antagonist and its Role in Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NPC-567 is a potent and selective bradykinin B2 receptor (B2R) antagonist that has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. As a member of the bissuccinimidoalkane peptide dimer class of compounds, this compound exerts its effects by competitively inhibiting the binding of bradykinin to its B2 receptor, thereby attenuating the downstream signaling cascades that lead to inflammation and pain. This technical guide provides a comprehensive overview of the role of this compound in inflammatory pathways, including a summary of key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the relevant signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of bradykinin B2 receptor antagonists.

Introduction to Bradykinin and the B2 Receptor in Inflammation

Bradykinin is a pro-inflammatory peptide that plays a crucial role in the pathophysiology of inflammation and pain.[1] It is generated in response to tissue injury and exerts its effects through the activation of two G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2R is constitutively expressed in a wide variety of tissues and is primarily responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and the sensitization of nociceptors.[2]

Activation of the B2R by bradykinin initiates a cascade of intracellular signaling events, primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of various inflammatory mediators such as cytokines, chemokines, and cyclooxygenase-2 (COX-2).[3]

This compound: A Selective Bradykinin B2 Receptor Antagonist

This compound is a synthetic peptide-based antagonist of the bradykinin B2 receptor.[4] It belongs to a class of bissuccinimidoalkane peptide dimers designed for enhanced potency and duration of action.[4] By selectively blocking the B2R, this compound is poised to inhibit the pro-inflammatory and algesic effects of bradykinin.

Quantitative Data on the Efficacy of this compound

A key study by Sylvin et al. (2001) investigated the effects of this compound in a porcine model of allergen-induced airway inflammation. The quantitative findings from this study are summarized below.

| Parameter | Control Group (Allergen Challenge) | This compound Treated Group (Allergen Challenge) | p-value | Reference |

| Maximum Increase in Airways Resistance (cm H₂O/l/s) | 12.1 ± 2.5 (from baseline of 4.1 ± 0.5) | 3.6 ± 0.6 (from baseline of 2.9 ± 0.3) | <0.005 | [1] |

| Peak Urinary Histamine Concentration (nmol/mmol creatinine) | Markedly elevated (peaking at 15-30 min post-challenge) | Release was inhibited | Not specified | [1] |

Table 1: Effect of this compound on Allergen-Induced Airway Responses in a Porcine Model

Role of this compound in Inflammatory Signaling Pathways

While direct studies on the molecular pathways affected by this compound are limited, its mechanism of action can be inferred from studies on other bradykinin B2 receptor antagonists.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Studies have shown that bradykinin, acting through the B2R, can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[3] A study by Cionfoli et al. (2014) demonstrated that the B2R antagonist fasitibant effectively prevents inflammatory responses in human endothelial cells by quenching NF-κB pathway activation.[4][5] It is highly probable that this compound shares this mechanism of action.

Attenuation of the MAPK Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, are also implicated in inflammatory responses. Research has indicated that bradykinin-induced activation of the B2R can lead to the activation of the Ras/Raf-1/ERK pathway, which in turn contributes to NF-κB activation and the expression of pro-inflammatory enzymes like COX-2.[3] The B2R antagonist HOE140 has been shown to inhibit these effects.[3] Therefore, it is plausible that this compound also attenuates inflammation by interfering with the MAPK signaling cascade.

Experimental Protocols

The following protocols are based on the methodologies described in the key cited studies.

Porcine Model of Allergic Airway Inflammation (Sylvin H et al., 2001)

-

Animal Model: Fourteen specific pathogen-free pigs sensitized to Ascaris suum were used.

-

Treatment: Six pigs were treated with this compound (2.5 mg in 1 ml saline) delivered as an aerosol at t = -30 minutes and mixed with the Ascaris antigen at t = 0. The control group received the antigen alone.

-

Allergen Challenge: Ascaris antigen (in 2 ml saline) was administered as an aerosol to all pigs.

-

Measurement of Airway Mechanics: Airway resistance and dynamic lung compliance were monitored for 8 hours post-challenge.

-

Histamine Measurement: Urine samples were collected, and histamine concentrations were determined.

Rat Paw Hyperalgesia Model (Inferred from Steranka et al., 1988)

While a specific protocol for this compound in this model was not found, a general protocol for assessing bradykinin-induced hyperalgesia is as follows:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hyperalgesia: A subplantar injection of bradykinin is administered to the rat's hind paw.

-

Treatment: The bradykinin B2 receptor antagonist (e.g., this compound) or vehicle is administered prior to or concurrently with the bradykinin injection.

-

Assessment of Hyperalgesia: The nociceptive threshold is measured using a pressure applicator (e.g., Randall-Selitto test) or a thermal stimulus (e.g., plantar test). A decrease in the paw withdrawal threshold indicates hyperalgesia.

Discussion and Future Directions

The available evidence strongly suggests that this compound, as a bradykinin B2 receptor antagonist, has the potential to be an effective anti-inflammatory and analgesic agent. Its ability to inhibit allergen-induced airway responses and the likely mechanism of action through the blockade of NF-κB and MAPK signaling pathways make it a compelling candidate for further investigation.

However, it is important to note the conflicting finding from an early study in human volunteers with rhinovirus colds, where intranasal this compound appeared to enhance symptoms. This highlights the complexity of the inflammatory response in different contexts and underscores the need for further research to fully elucidate the therapeutic window and potential adverse effects of this compound.

Future research should focus on:

-

Directly investigating the effect of this compound on the NF-κB and MAPK signaling pathways in various cell types and animal models of inflammation.

-

Conducting detailed dose-response studies to establish the optimal therapeutic concentration of this compound.

-

Exploring the efficacy of this compound in a broader range of inflammatory conditions.

-

Investigating the discrepancy between the preclinical anti-inflammatory effects and the reported pro-inflammatory effects in the human rhinovirus study.

Conclusion

This compound is a bradykinin B2 receptor antagonist with demonstrated anti-inflammatory effects in a preclinical model of allergic airway inflammation. Its mechanism of action is likely centered on the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other bradykinin B2 receptor antagonists as potential therapeutics for a variety of inflammatory disorders.

References

- 1. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Bradykinin B2 receptor mediates NF-kappaB activation and cyclooxygenase-2 expression via the Ras/Raf-1/ERK pathway in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NPC-567: A Technical Guide on its Antinociceptive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-567 is a potent, non-selective peptide antagonist of both bradykinin B1 and B2 receptors. This document provides a comprehensive overview of the pharmacological effects of this compound on nociception, with a focus on its mechanism of action, and detailed experimental protocols for its evaluation in preclinical pain models. While specific quantitative dose-response data for this compound is not extensively detailed in publicly available literature, this guide synthesizes the existing knowledge to provide a framework for understanding and investigating its potential as an analgesic agent.

Introduction to Nociception and the Role of Bradykinin

Nociception is the neural process of encoding and processing noxious stimuli. It is a fundamental physiological process that alerts organisms to potential or actual tissue damage. A key mediator in the initiation and sensitization of nociceptive pathways is bradykinin, a pro-inflammatory peptide that is produced at sites of tissue injury and inflammation. Bradykinin exerts its effects through the activation of two distinct G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed on sensory neurons and is responsible for the acute pain response to bradykinin. Conversely, the B1 receptor is typically expressed at low levels but is significantly upregulated during inflammation and tissue injury, contributing to chronic pain states.

This compound: A Dual Bradykinin Receptor Antagonist

This compound is a synthetic peptide that acts as a competitive antagonist at both B1 and B2 bradykinin receptors. By blocking the binding of bradykinin to its receptors, this compound effectively inhibits the downstream signaling cascades that lead to neuronal depolarization, sensitization, and the perception of pain. This dual antagonism makes this compound a compelling candidate for the treatment of various pain states, including those with both acute and chronic inflammatory components.

Mechanism of Action: Signaling Pathways in Nociception

Bradykinin binding to B1 and B2 receptors on nociceptive neurons initiates a cascade of intracellular events that increase neuronal excitability. As a non-selective antagonist, this compound blocks these initial signaling events.

Bradykinin-Mediated Nociceptive Signaling Pathway

The activation of B1 and B2 receptors by bradykinin leads to the coupling of Gαq/11 and Gαi/o proteins. This initiates two primary signaling pathways:

-

Phospholipase C (PLC) Pathway: Gαq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn phosphorylates and sensitizes transient receptor potential cation channel subfamily V member 1 (TRPV1), a key ion channel involved in the sensation of heat and pain. IP3 triggers the release of intracellular calcium (Ca2+), further contributing to neuronal depolarization.

-

Phospholipase A2 (PLA2) Pathway: Gαi/o activation stimulates PLA2, leading to the production of arachidonic acid (AA). AA can be metabolized into various pro-inflammatory mediators, including prostaglandins, and can also directly modulate the activity of ion channels such as the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in sensing chemical irritants and cold.

The following diagram illustrates the bradykinin signaling pathway in nociception and the point of intervention for this compound.

Preclinical Evaluation of this compound in Nociception Models

The antinociceptive properties of this compound have been evaluated in several established animal models of pain. These models are crucial for characterizing the analgesic profile of new chemical entities.

Data Presentation

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | Data not available | - |

| This compound | Dose 1 | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available |

| Positive Control | e.g., Aspirin | Data not available | Data not available |

Table 2: Effect of this compound in the Formalin Test

| Treatment Group | Dose (mg/kg) | Paw Licking Time (s ± SEM) - Early Phase | Paw Licking Time (s ± SEM) - Late Phase |

| Vehicle Control | - | Data not available | Data not available |

| This compound | Dose 1 | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available |

| Positive Control | e.g., Morphine | Data not available | Data not available |

Table 3: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s ± SEM) at 3h post-carrageenan |

| Vehicle Control | - | Data not available |

| This compound | Dose 1 | Data not available |

| This compound | Dose 2 | Data not available |

| This compound | Dose 3 | Data not available |

| Positive Control | e.g., Indomethacin | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antinociceptive effects of compounds like this compound.

This model is used to evaluate peripheral analgesic activity.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Animals are randomly assigned to treatment groups (vehicle, this compound at various doses, positive control).

-

Test compounds (e.g., this compound) or vehicle are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes prior to the acetic acid injection.

-

A 0.6% solution of acetic acid is injected i.p. at a volume of 10 ml/kg.

-

Immediately after the injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

This model assesses both neurogenic and inflammatory pain.

-

Animals: Male Sprague-Dawley rats (200-250 g) or Swiss mice (20-25 g).

-

Procedure:

-

Animals are placed in a transparent observation chamber for at least 30 minutes to acclimatize.

-

Test compounds or vehicle are administered (e.g., i.p. or p.o.) at a predetermined time before the formalin injection.

-

A 2.5% formalin solution (in saline) is injected subcutaneously into the plantar surface of one hind paw (typically 50 µl for rats, 20 µl for mice).

-

The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases:

-

Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

-

Late Phase (Inflammatory Pain): 15-60 minutes post-formalin injection.

-

-

-

Data Analysis: The total time spent licking or biting the paw is calculated for both phases for each treatment group and compared to the vehicle control.

This model is used to study inflammatory pain and the efficacy of anti-inflammatory and analgesic agents.

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Baseline nociceptive thresholds are determined using a plantar test apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).

-

A 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw (typically 100 µl).

-

Test compounds or vehicle are administered at a specified time relative to the carrageenan injection (pre- or post-treatment).

-

Nociceptive thresholds are re-measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

-

Data Analysis: The change in paw withdrawal latency (thermal) or paw withdrawal threshold (mechanical) from baseline is calculated for each group.

Conclusion and Future Directions

This compound, as a dual antagonist of B1 and B2 bradykinin receptors, represents a promising therapeutic strategy for the management of pain. Its mechanism of action, targeting a key inflammatory mediator, suggests potential efficacy in a broad range of nociceptive conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other bradykinin receptor antagonists. Future research should focus on obtaining comprehensive dose-response data in these preclinical models to fully elucidate the analgesic potential of this compound and to guide its development for clinical applications. Further studies are also warranted to explore its effects in more complex pain models, such as those for neuropathic and chronic post-operative pain.

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of NPC-567

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC-567 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a nonapeptide, is a key mediator of inflammation and pain. By binding to the B2 receptor, a G-protein coupled receptor (GPCR), bradykinin initiates a signaling cascade that leads to various physiological effects. As a B2 receptor antagonist, this compound has been investigated for its therapeutic potential in conditions such as allergen-induced airway responses and endotoxic shock.[1][2]

The development of robust in vitro assays is crucial for the characterization of this compound's pharmacological properties, including its potency, selectivity, and mechanism of action. These assays are essential for screening new compounds, optimizing lead candidates, and understanding the molecular interactions between the antagonist and its target receptor.

This document provides detailed protocols for two common and powerful in vitro assay formats suitable for characterizing this compound: a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay and an AlphaLISA functional assay for quantifying a downstream second messenger.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a Gq-coupled GPCR. Upon binding of bradykinin, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts by competitively blocking the binding of bradykinin to the B2 receptor, thus inhibiting this entire downstream signaling pathway.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Protocol 1: HTRF Competitive Binding Assay

This assay quantitatively determines the ability of this compound to compete with a fluorescently labeled bradykinin analog for binding to the B2 receptor. The assay is based on the principle of FRET between a donor fluorophore (Europium cryptate) on an anti-tag antibody and an acceptor fluorophore on the labeled ligand.

Experimental Workflow

Caption: HTRF Competitive Binding Assay Workflow.

Materials

-

384-well low-volume, white plates

-

Bradykinin B2 receptor-expressing cell membranes (e.g., tagged with 6xHis or FLAG)

-

Fluorescently labeled bradykinin analog (e.g., d2-labeled)

-

Anti-tag antibody labeled with Europium (Eu³⁺) cryptate (donor)

-

This compound compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

HTRF-compatible plate reader

Protocol

-

Compound Plating: Prepare a serial dilution of this compound in assay buffer. Dispense 2 µL of each concentration into the assay plate wells. Include wells for no-inhibitor (0% inhibition) and no-receptor (100% inhibition) controls.

-

Ligand Addition: Dilute the d2-labeled bradykinin analog to the desired concentration (typically at its Kd value) in assay buffer. Add 4 µL to each well.

-

Receptor and Antibody Addition: Prepare a mix of the B2 receptor membranes and the Eu³⁺-cryptate labeled anti-tag antibody in assay buffer. Add 4 µL of this mix to each well.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate on an HTRF-compatible reader. The donor is excited at ~320-340 nm, and emission is read at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).[4]

Data Analysis and Presentation

-

Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Sample Ratio - Non-specific Binding Ratio) / (Total Binding Ratio - Non-specific Binding Ratio)])

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example HTRF Data for this compound

| This compound Conc. (nM) | HTRF Ratio (665/620) | % Inhibition |

| 0 (Total Binding) | 25,000 | 0.0 |

| 0.1 | 24,500 | 2.1 |

| 1 | 22,000 | 12.5 |

| 10 | 14,000 | 45.8 |

| 100 | 6,000 | 79.2 |

| 1000 | 2,500 | 93.8 |

| 10000 | 1,500 | 97.9 |

| No Receptor (NSB) | 1,000 | 100.0 |

| Calculated IC₅₀ | 12.5 nM |

Protocol 2: AlphaLISA IP-One Functional Assay

This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[5] The assay measures the functional ability of this compound to inhibit bradykinin-induced B2 receptor activation.

Experimental Workflow

References

- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genomax.com.sg [genomax.com.sg]

Application Notes and Protocols: Utilizing NPC-567 in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction